molecular formula C7H9Cl2FN2 B2795145 (3-Chloro-5-fluorobenzyl)hydrazine hydrochloride CAS No. 2137655-30-0

(3-Chloro-5-fluorobenzyl)hydrazine hydrochloride

Cat. No.: B2795145
CAS No.: 2137655-30-0
M. Wt: 211.06
InChI Key: AGPHYHWBYUAOPV-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9Cl2FN2 It is a derivative of hydrazine, featuring a benzyl group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-fluorobenzyl)hydrazine hydrochloride typically involves the reaction of (3-Chloro-5-fluorobenzyl)chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The purification process may involve additional steps such as distillation or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-fluorobenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form hydrazine derivatives with different substitution patterns.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or alcoholic solutions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, usually in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzyl hydrazines.

    Oxidation Reactions: Products include azo and azoxy compounds.

    Reduction Reactions: Products include reduced hydrazine derivatives.

Scientific Research Applications

(3-Chloro-5-fluorobenzyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Chloro-5-fluorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorobenzyl)hydrazine hydrochloride
  • (5-Fluorobenzyl)hydrazine hydrochloride
  • (3-Chloro-4-fluorobenzyl)hydrazine hydrochloride

Uniqueness

(3-Chloro-5-fluorobenzyl)hydrazine hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl group, which imparts distinct chemical and biological properties. This unique substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)methylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3,11H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPHYHWBYUAOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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